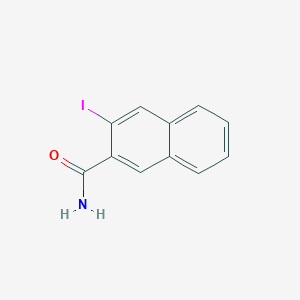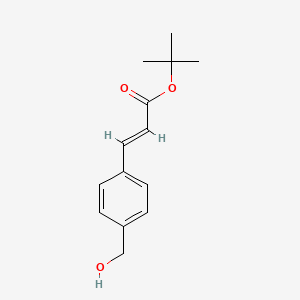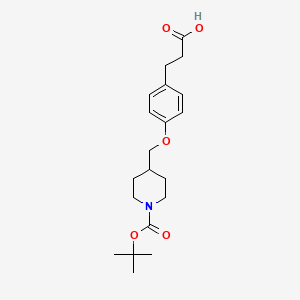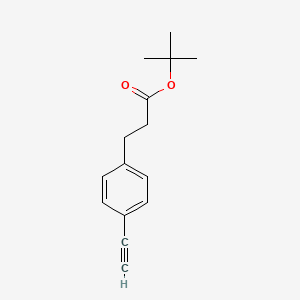
3-Iodo-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-naphthamide is an organic compound belonging to the naphthamide family It is characterized by the presence of an iodine atom at the third position and an amide group at the second position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-naphthamide typically involves the iodination of 2-naphthamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which then reacts with the naphthamide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-2-naphthamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form dihydronaphthamide derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydronaphthamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of functionalized naphthalene derivatives.
Medicine: Explored for its anticancer properties and its ability to modulate biological pathways involved in cell proliferation and apoptosis.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-naphthamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety . Molecular docking studies have provided insights into the binding interactions and the structural basis for its inhibitory activity.
Comparaison Avec Des Composés Similaires
- 2-Iodo-1-naphthamide
- 3-Bromo-2-naphthamide
- 3-Chloro-2-naphthamide
Comparison: 3-Iodo-2-naphthamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interaction with biological targets. Additionally, the specific positioning of the iodine atom on the naphthalene ring can affect the compound’s overall stability and photophysical properties, making it suitable for specialized applications in material science and medicinal chemistry .
Propriétés
IUPAC Name |
3-iodonaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGPOORNWUJPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[2-[5-[(4-fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoate](/img/structure/B8244389.png)












![2-(4'-Isopropoxy-[1,1'-biphenyl]-3-yl)ethanamine hydrochloride](/img/structure/B8244485.png)
